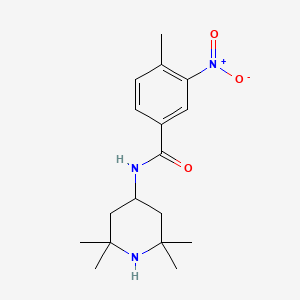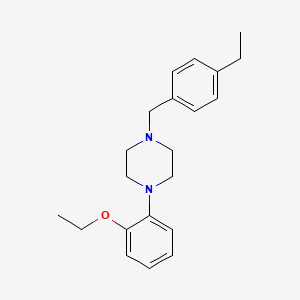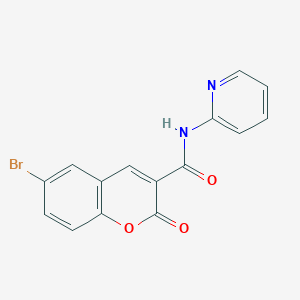![molecular formula C18H23N3O2 B5651703 4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5651703.png)
4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" often involves multiple steps, starting from basic building blocks like benzenesulfonyl chloride, ethyl isonipecotate, and different N-aralkyl/aryl substituted 2-bromoacetamides. These compounds are synthesized through a series of reactions including condensation, cyclization, and substitution reactions to yield the desired products. The structural elucidation of these compounds is typically achieved using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of an oxadiazole ring, a piperidine ring, and various substituents that influence the compound's properties and potential biological activities. X-ray crystallography and density functional theory (DFT) calculations are common methods used to determine the precise geometry, electronic structure, and reactive sites of these molecules (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "4-phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" derivatives involves interactions with various reagents to form new bonds or modify existing ones. These reactions can include N-dealkylation, hydroxylation, and cyclization, leading to a diverse array of structural analogues with different chemical properties. The presence of functional groups like oxadiazole and piperidine rings contributes to the compound's reactivity and potential for further chemical modifications (Sawant-Basak et al., 2013).
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-4-14(5-3-1)15-6-9-21(10-7-15)12-17-19-18(20-23-17)16-8-11-22-13-16/h1-5,15-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQZVFBQWYGRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-3-{1-[(8-methoxy-2-quinolinyl)methyl]-3-piperidinyl}propanamide](/img/structure/B5651628.png)

![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5651669.png)
![6-[(3-ethylisoxazol-5-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5651677.png)
![4-(4-fluorophenyl)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5651682.png)
![4-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)benzenesulfonamide](/img/structure/B5651686.png)
![2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-6-methylnicotinic acid](/img/structure/B5651693.png)



![(4-cyclohexyl-3-oxopiperazin-1-yl)[1-(3-methylbutyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5651708.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)